What are the chemical properties of 4-Aminophenylphosphorylcholine
What are the chemical properties of 4-Aminophenylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylphosphorylcholine (4-APPC), also known as p-aminophenylphosphorylcholine, is a synthetic organic compound of significant interest in the fields of biochemistry and biotechnology. Its structure incorporates a phosphorylcholine moiety, a key component of phospholipids in cellular membranes, and a p-aminophenyl group. This unique combination makes 4-APPC an invaluable tool, primarily utilized as a ligand in affinity chromatography for the purification of a variety of phosphorylcholine-binding proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-APPC, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Properties
4-Aminophenylphosphorylcholine is a stable, solid compound under standard conditions. Its chemical structure and key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉N₂O₄P | --INVALID-LINK-- |
| Molecular Weight | 274.25 g/mol | --INVALID-LINK-- |
| CAS Number | 102185-28-4 | --INVALID-LINK-- |
| Appearance | Off-white to gray solid | MedChemExpress Product Page |
| IUPAC Name | (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |
| Synonyms | p-Aminophenylphosphorylcholine, PAPPC, 4-APPC | --INVALID-LINK-- |
| SMILES | C--INVALID-LINK--(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | --INVALID-LINK-- |
| InChI | InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | --INVALID-LINK-- |
| InChIKey | SBUYBNIDQXQZSZ-UHFFFAOYSA-N | --INVALID-LINK-- |
Solubility and Stability
| Property | Value | Reference |
| Solubility in Water | 50 mg/mL (with sonication) | MedChemExpress Product Page |
| Solubility in DMSO | 50 mg/mL (with sonication) | MedChemExpress Product Page |
| Storage (Solid) | -20°C, sealed, away from moisture and light | MedChemExpress Product Page |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress Product Page |
Computed Properties
| Property | Value | Reference |
| XLogP3 | -2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
| Exact Mass | 274.10824409 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 84.6 Ų | --INVALID-LINK-- |
Experimental Protocols
The primary application of 4-Aminophenylphosphorylcholine is in the preparation of affinity chromatography media for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).[1][2][3][4][5]
Protocol 1: Preparation of 4-Aminophenylphosphorylcholine-Sepharose 4B Affinity Medium
This protocol describes the coupling of 4-APPC to a solid support, CNBr-activated Sepharose 4B, to create an affinity matrix.[6][7][8][9][10] The primary amino group of 4-APPC reacts with the activated Sepharose to form a stable covalent bond.
Materials:
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CNBr-activated Sepharose 4B
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4-Aminophenylphosphorylcholine (4-APPC)
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1 mM HCl
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Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
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Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
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Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
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Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
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Sintered glass funnel
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Reaction vessel
Procedure:
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Swelling and Washing the Resin:
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Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).
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Suspend the powder in 1 mM HCl and allow it to swell for 15-30 minutes.
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Wash the swollen gel on a sintered glass funnel with approximately 15-20 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[6][8]
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Coupling of 4-APPC:
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Wash the gel with coupling buffer.
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Immediately transfer the gel to a solution of 4-APPC dissolved in coupling buffer. A typical concentration is 5-10 mg of ligand per mL of gel.
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Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the Sepharose beads.[8]
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Blocking Unreacted Groups:
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After coupling, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency).
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To block any remaining active groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
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Final Washing:
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Wash the coupled gel with several cycles of alternating Wash Buffer 1 (low pH) and Wash Buffer 2 (high pH) to remove non-covalently bound ligand. Each wash should consist of at least 5 gel volumes.
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Finally, equilibrate the gel with the desired buffer for protein purification.
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References
- 1. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relevance of lipoproteins, membranes, and extracellular vesicles in understanding C-reactive protein biochemical structure and biological activities [frontiersin.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. C-Reactive Protein Purification [gbiosciences.com]
- 5. Efficient expression and purification of rat CRP in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 9. Coupling Antibody to Cyanogen Bromide-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
